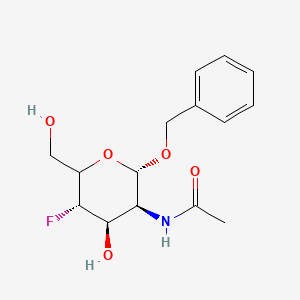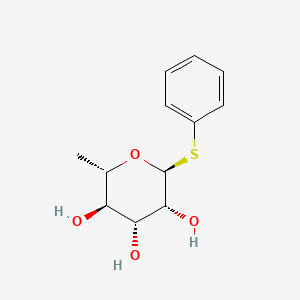
Phenyl 1-Thio-alpha-L-rhamnopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 1-Thio-alpha-L-rhamnopyranoside is a white or off-white crystalline solid with a unique thiol structure. It is almost insoluble in water but soluble in some organic solvents such as dimethyl sulfoxide and ethanol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
作用機序
Target of Action
Phenyl 1-Thio-alpha-L-rhamnopyranoside is primarily used in the biomedical industry as a substrate for glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars, which is a fundamental process in cellular metabolism.
Mode of Action
The compound interacts with its target enzymes by mimicking their natural substrates. This allows it to bind to the active site of the enzyme, facilitating the study and development of diseases related to glycosylation processes .
Pharmacokinetics
It is known that the compound is soluble in dmf and methanol , which suggests that it may have good bioavailability when administered through these solvents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMF and Methanol suggests that the presence of these solvents can enhance its bioavailability. Furthermore, its stability may be affected by temperature, as it is recommended to be stored at -20° C .
準備方法
The synthesis of Phenyl 1-Thio-alpha-L-rhamnopyranoside typically involves the reaction of L-rhamnose with phenyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
Phenyl 1-Thio-alpha-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Phenyl 1-Thio-alpha-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of glycosidase enzymes and their inhibitors.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various biochemical products
類似化合物との比較
Phenyl 1-Thio-alpha-L-rhamnopyranoside can be compared with other similar compounds, such as:
- Phenyl 1-Thio-beta-D-glucopyranoside
- Phenyl 1-Thio-alpha-D-mannopyranoside
- Phenyl 1-Thio-beta-D-galactopyranoside
These compounds share similar thiol structures but differ in their sugar moieties, which can affect their reactivity and applications. This compound is unique due to its specific interaction with L-rhamnose .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVKFRFMWFKCC-CFVLRQLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

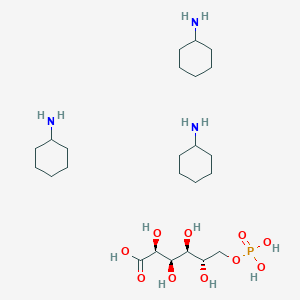
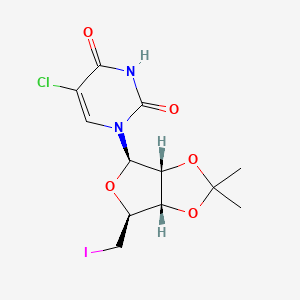

![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)
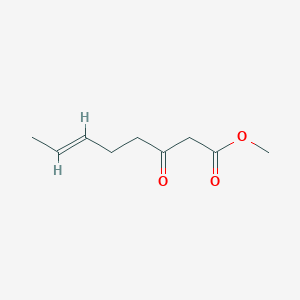
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)
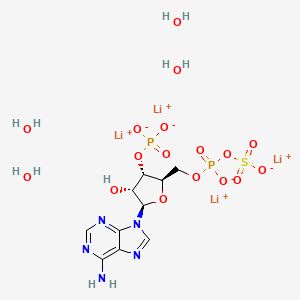
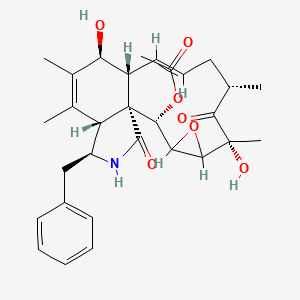
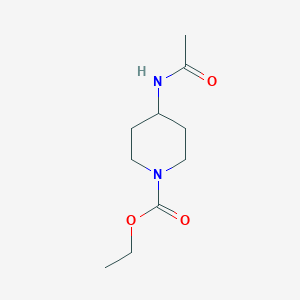
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)


